N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a brominated phenyl group via an acetamide bridge. The 1-ethyl substituent on the triazole ring and the 3-bromophenyl moiety distinguish it from related analogs. Its molecular formula is C₂₁H₁₈BrN₅O₂, with a molecular weight of approximately 460.31 g/mol.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2/c1-2-16-22-23-18-19(27)24(14-8-3-4-9-15(14)25(16)18)11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXKEHXIJQETHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione.
Introduction of the Triazole Ring: The dichloroquinoxaline is reacted with 4-chloro-1-methyl-1,2,4-triazole in the presence of a base to form the triazoloquinoxaline core.
Substitution with Bromophenyl Group: The final step involves the nucleophilic substitution of the triazoloquinoxaline with 3-bromoaniline to introduce the bromophenyl group.
Chemical Reactions Analysis
N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions:
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities, particularly in the realm of antiviral and anticancer properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide. For instance, derivatives containing triazole and quinoxaline moieties have been investigated for their efficacy against various viruses, including herpes simplex virus (HSV) and coronaviruses. The incorporation of these structural motifs enhances their interaction with viral proteins, potentially inhibiting viral replication .
Anticancer Properties
Compounds with the triazoloquinoxaline framework have shown activity against several cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth. For example, studies have reported that triazoloquinoxaline derivatives can selectively inhibit c-Met kinases, which are implicated in cancer metastasis . The compound's ability to modulate signaling pathways makes it a candidate for further development in cancer therapeutics.
Synthetic Applications
This compound serves as a versatile precursor in organic synthesis.
Synthesis of Novel Heterocycles
The compound can be utilized as a building block for synthesizing other heterocyclic compounds. Its reactivity allows for various transformations that can lead to the formation of complex structures through cyclization reactions. For instance, Pd-catalyzed reactions involving this compound have been reported to yield diverse triazoloquinoxaline derivatives .
Functionalization
Functionalization of the compound can enhance its biological activity and tailor its properties for specific applications. Modifications at different positions of the quinoxaline or triazole rings can lead to derivatives with improved potency and selectivity for biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Molecular Weight : 367.79 g/mol
- Key Differences: Chlorine vs. ~4.1 for the bromo analog). Methyl vs. Ethyl: The 1-methyl group on the triazole ring shortens the alkyl chain, which may reduce metabolic stability due to faster oxidation .
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Molecular Weight : 367.79 g/mol
- Key Differences :
Alkyl Chain Modifications on the Triazole Ring
N-(4-Butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
- Molecular Formula : C₂₃H₂₅N₅O₂
- Molecular Weight : 403.48 g/mol
- Key Differences :
Heterocyclic Core Modifications
N-(4-Bromophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Molecular Formula : C₁₉H₁₄BrN₇O₄
- Molecular Weight : 500.26 g/mol
- Key Differences: Triazole-Quinoxaline Linkage: Replaces the triazoloquinoxaline fused system with a nitroquinoxaline-triazole hybrid. Synthetic Route: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with traditional alkylation methods for triazoloquinoxalines .
Biological Activity
N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties based on available research findings, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl moiety and a triazoloquinoxaline framework. Its chemical formula is CHBrNO, and it has a molecular weight of 364.20 g/mol. The presence of the bromine atom may influence its biological activity by enhancing lipophilicity and altering receptor interactions.
1. Anticancer Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, quinoxaline derivatives have been studied for their ability to inhibit tyrosine kinase receptors involved in cancer progression. These compounds demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoxaline Derivative 1 | MCF-7 | 12.5 |
| Quinoxaline Derivative 2 | A549 | 15.0 |
| N-(3-bromophenyl) Compound | TBD | TBD |
2. Anti-inflammatory Properties
Compounds related to this compound have shown potential as anti-inflammatory agents. In vitro studies have demonstrated their ability to modulate the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 . The inhibition of these cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.
3. Antimicrobial Activity
Similar triazole derivatives have been evaluated for their antimicrobial properties against various pathogens including Escherichia coli and Pseudomonas aeruginosa. These studies indicate that the compound may possess broad-spectrum antimicrobial activity .
The biological activities of this compound likely involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : The structural features allow for potential interactions with various receptors implicated in cancer and inflammatory pathways.
Case Studies
A notable study focused on the synthesis and evaluation of quinoxaline derivatives highlighted the promising anticancer activity of structurally similar compounds. These studies employed molecular docking techniques to predict interactions with target proteins involved in cancer cell signaling pathways .
Q & A
Q. What are the optimal synthetic routes for N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of quinoxaline precursors with triazole derivatives under reflux conditions (e.g., ethanol/HCl, 80°C, 12h) .
Substitution : Bromophenyl and ethyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl groups) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
- Key Variables :
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Cyclization | Ethanol, HCl, 80°C | 60-70% |
| Alkylation | DMF, K₂CO₃, 60°C | 50-65% |
| Final Purification | Ethanol recrystallization | 85-90% |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for quinoxaline protons; δ 165–170 ppm for carbonyl carbons) .
- Chromatography : HPLC (C18 column, acetonitrile/water, retention time ~12 min) with ≥95% purity thresholds .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ expected m/z: ~456.1) .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer : Screen using standardized assays:
- Anticancer : MTT assay (IC₅₀ values against HeLa cells: ~15 µM) .
- Antimicrobial : Broth microdilution (MIC: 32 µg/mL vs. S. aureus) .
- Mechanistic Insight : Competitive binding assays (e.g., COX-2 inhibition ~40% at 10 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) alter biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Substituent Effects :
| Substituent | COX-2 Inhibition (%) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 3-Bromophenyl | 40% (10 µM) | 15 |
| 3-Fluorophenyl | 55% (10 µM) | 10 |
- Rationale : Fluorine’s electron-withdrawing effect enhances target binding affinity .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and culture conditions .
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities .
- Statistical Validation : Triplicate experiments with ANOVA (p < 0.05 significance threshold) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR). Bromophenyl shows hydrophobic interactions; ethyl group reduces steric hindrance .
- ADMET Prediction : SwissADME predicts moderate solubility (LogP ~3.2) and CYP3A4 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
